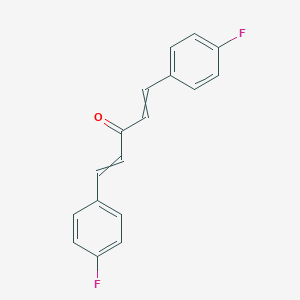

(1E,4E)-1,5-双(4-氟苯基)戊-1,4-二烯-3-酮

描述

“(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one” is a chemical compound with the molecular formula C17H12F2O . It is also known by other names such as trans,trans-1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one .

Molecular Structure Analysis

The molecular structure of this compound has been studied using single-crystal X-ray diffraction and solid-state NMR . The molecule has one half in the asymmetric unit disordered over two 50% occupancy sites .Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.27 g/mol . It has no hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 270.08562133 g/mol . The topological polar surface area is 17.1 Ų .科学研究应用

抗菌活性

该化合物已被发现具有显著的抗菌活性。 在一项研究中,制备了含有苯并三嗪-4(3H)-酮部分的戊-1,4-二烯-3-酮衍生物,并评估了它们的抗菌活性 . 一些化合物表现出良好的抗菌活性,其中化合物 6d 对柑橘黄单胞菌表现出特别强的活性。 citri .

抗病毒活性

该化合物还表现出有希望的抗病毒特性。 同一研究发现,一些标题化合物对烟草花叶病毒 (TMV) 表现出显著的抗病毒活性 . 这表明戊-1,4-二烯-3-酮衍生物可能在开发新型抗病毒农用化学品方面发挥重要作用 .

抗氧化特性

戊-1,4-二烯-3-酮,姜黄素的类似物,已被发现具有抗氧化特性 . 这使其成为开发针对氧化应激引起的疾病的药物的潜在候选者。

抗炎特性

该化合物也被发现具有抗炎特性 . 这可能使其在治疗各种炎症性疾病方面有用。

杀菌特性

除了其抗菌活性外,戊-1,4-二烯-3-酮已被发现具有杀菌特性 . 这意味着它不仅可以抑制细菌的生长,还可以杀死它们。

抗癌特性

该化合物已被发现具有抗癌特性 . 这表明它可用于开发新的抗癌药物。

杀虫特性

戊-1,4-二烯-3-酮已被发现具有杀虫特性 . 这可能使其成为控制有害昆虫种群的宝贵工具。

作为杀病毒剂的潜力

作用机制

Target of Action

It’s known that this compound and its derivatives have shown significant antibacterial and antiviral activities .

Biochemical Pathways

The compound’s antiviral activities suggest it may interfere with viral replication or other key processes in the viral life cycle .

Result of Action

The compound has been found to exhibit good antibacterial and antiviral activities . For instance, it has shown remarkable antiviral activities against tobacco mosaic virus (TMV) .

属性

IUPAC Name |

(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHFGYIPXPENKA-YDWXAUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the newly discovered polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one?

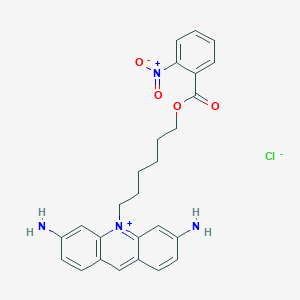

A1: The research paper describes a new polymorph of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one that exhibits unique structural features. [] Unlike the previously known polymorph, this new form displays disorder in its crystal structure. [] One half of the molecule exists in two different conformations ("anti" and "syn") around a specific single bond. [] This disorder leads to distinct patterns of intermolecular interactions, specifically C–H...O contacts involving the carbonyl and β-C-H groups. [] This structural characteristic is reflected in the 13C NMR spectrum, which shows three distinct chemical shifts for the carbonyl carbon atom. []

Q2: How does the structure of (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one relate to its potential anticancer activity?

A2: While the paper focuses on the structural characterization of the new polymorph, it also touches upon the in vitro antitumor potential of three symmetric bischalcones, including (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one. [] The study found a correlation between halogen electronegativity and cytotoxicity, suggesting that increasing halogen electronegativity enhances the anticancer activity. [] Further research is needed to fully understand the mechanism of action and the specific role of halogen substituents in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)